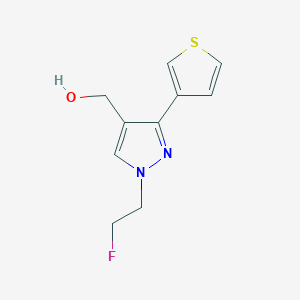
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H11FN2OS and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol , characterized by its unique structural features, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C12H13FN4S , featuring a pyrazole ring substituted with a thiophene moiety and a fluoroethyl group. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Condensation of hydrazine with a 1,3-diketone.
- Introduction of the Fluoroethyl Group : Achieved through nucleophilic substitution with a halogenated fluorocarbon.
- Thiophene Addition : Attaching the thiophene ring via cross-coupling reactions.
- Final Modification : Conversion to the methanol derivative through appropriate functional group transformations.
Pharmacological Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains such as E. coli and S. aureus .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
- Antioxidant Activity : Certain pyrazole compounds have been identified as potential antioxidant agents, with IC50 values indicating their efficacy .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C13H10FN3S | Strong antimicrobial activity | Effective against E. coli |
| 2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amine | C8H9N3S | Anti-inflammatory properties | Inhibits TNF-α and IL-6 |
| 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole | C11H10BrN3O2 | Bicyclic heterocycles | Antimicrobial activity |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs .
- Antimicrobial Research : Compounds were screened against various bacterial strains, revealing significant antimicrobial properties that highlight the importance of structural modifications in enhancing efficacy .
- Antioxidant Evaluation : The antioxidant potential was assessed through IC50 measurements, indicating that certain derivatives could serve as effective free radical scavengers .
Properties
IUPAC Name |
[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSQRPNTSHHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















